molecular formula C13H15N3O2S B2927258 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340887-09-3

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2927258
CAS No.: 1340887-09-3
M. Wt: 277.34
InChI Key: HWAHXMPPNPYLCX-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a sulfonamide group at position 3 and a 3,4-dimethylphenylamino moiety at position 2. The 3,4-dimethylphenyl group likely contributes to steric and electronic properties that influence binding affinity or metabolic stability, a common feature in sulfonamide derivatives .

Properties

IUPAC Name

2-(3,4-dimethylanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-5-6-11(8-10(9)2)16-13-12(19(14,17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHXMPPNPYLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide typically involves the nucleophilic substitution of a suitable pyridine derivative with a sulfonamide precursor. One common method includes the reaction of 3-chloropyridine-2-sulfonamide with 3,4-dimethylaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethylphenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s ability to interact with various receptors and enzymes makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several sulfonamide derivatives, particularly those used as herbicides or intermediates. Below is a comparative analysis based on substituents, molecular properties, and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Reported Use/Context Source
2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide C₁₉H₂₀N₃O₂S ~370.44* 3,4-dimethylphenyl (C-2), sulfonamide (C-3) Research chemical (inferred)
2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide C₁₁H₁₀F₂N₃O₂S 285.27 3,4-difluorophenyl (C-2), sulfonamide (C-3) Pharmaceutical intermediate
N-(3,4-dimethylphenyl)-2-(3-fluoroanilino)pyridine-3-sulfonamide C₁₉H₁₈FN₃O₂S 371.43 3-fluoroanilino (C-2), 3,4-dimethylphenyl (N-linked) Research chemical (2 mg available)
Rimsulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-3-(ethylsulfonyl)-2-pyridinesulfonamide) C₁₄H₁₈N₄O₇S₂ 434.44 Pyrimidinylamino, ethylsulfonyl, sulfonamide Herbicide (pesticide)

Biological Activity

2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is investigated for its potential as an enzyme inhibitor and its applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfonamide group and a dimethylphenyl moiety. The sulfonamide functional group is known for its low toxicity and significant biological activity, particularly in inhibiting bacterial growth by interfering with folate synthesis.

The biological activity of this compound primarily involves the inhibition of specific enzymes. It mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action results in the disruption of nucleic acid synthesis and ultimately leads to bacterial cell death.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial strains by targeting folate biosynthesis pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli10 µg/mL
Staphylococcus aureus5 µg/mL
Streptococcus pneumoniae15 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-468 (Breast)12.5
HCT-116 (Colon)15.0
A549 (Lung)10.0

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms similar to those observed in antimicrobial activity .

Case Studies

  • Inhibition of HIF-1 Signaling Pathway : A study demonstrated that modifications of similar sulfonamide structures resulted in compounds with IC50 values below 10 µM against HIF-1 signaling pathways, indicating potential applications in cancer therapy .
  • Antiproliferative Effects : Another study reported that derivatives of pyridine sulfonamides showed high potency against various cancer types, with some compounds exhibiting IC50 values as low as 0.67 µM against prostate cancer cell lines .

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